Cancer/testis antigen 1 (87-111)

HLA binding promiscuity MHC class II epitope CD4+ T cell epitope mapping

Cancer/testis antigen 1 (87-111), also designated NY-ESO-1 (87-111) (CAS 508230-31-7), is a 25-amino-acid synthetic peptide (sequence: LLEFYLAMPFATPMEAELARRSLAQ) spanning residues 87–111 of the full-length 180-amino-acid NY-ESO-1 protein. It is a pan-MHC class II-restricted epitope peptide capable of promiscuous binding to multiple HLA-DR and HLA-DP4 molecules, and it stimulates both Th1-type and Th-2/Th0-type CD4+ T cell responses.

Molecular Formula
Molecular Weight
Cat. No. B1575016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCancer/testis antigen 1 (87-111)
SynonymsCancer/testis antigen 1 (87-111); NY-ESO-1 (87-111)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cancer/Testis Antigen 1 (87-111) — A Pan-MHC Class II-Restricted NY-ESO-1 Epitope Peptide for CD4+ T Cell Immunology Research


Cancer/testis antigen 1 (87-111), also designated NY-ESO-1 (87-111) (CAS 508230-31-7), is a 25-amino-acid synthetic peptide (sequence: LLEFYLAMPFATPMEAELARRSLAQ) spanning residues 87–111 of the full-length 180-amino-acid NY-ESO-1 protein . It is a pan-MHC class II-restricted epitope peptide capable of promiscuous binding to multiple HLA-DR and HLA-DP4 molecules, and it stimulates both Th1-type and Th-2/Th0-type CD4+ T cell responses [1]. The peptide is catalogued in the Immune Epitope Database (IEDB) under epitope ID 37198 and is supplied by multiple vendors as a lyophilized powder with typical purity ≥90–95% by HPLC/MS [2].

Why Cancer/Testis Antigen 1 (87-111) Cannot Be Substituted with Other NY-ESO-1 Peptide Fragments


NY-ESO-1-derived peptides are not functionally interchangeable. Although the full-length NY-ESO-1 protein encodes multiple MHC class I- and class II-restricted epitopes, individual peptides differ profoundly in their HLA allele coverage, the T cell subset they engage (CD4+ vs. CD8+), and their immunodominance hierarchy in patient populations. The 87-111 fragment is uniquely characterized as a pan-MHC class II-restricted sequence that binds to both HLA-DR and HLA-DP4 molecules, whereas other well-known NY-ESO-1 epitopes such as 157-165 are strictly HLA-A*0201 (class I)-restricted and engage only CD8+ T cells, and the 119-143 promiscuous peptide binds to HLA-DR but not HLA-DP4 molecules [1]. Substituting 87-111 with any other NY-ESO-1 peptide therefore fundamentally alters the HLA restriction profile, the responding T cell compartment, and the predicted patient coverage — directly impacting experimental design, immune monitoring strategy, and vaccine formulation [2].

Quantitative Head-to-Head Evidence: Cancer/Testis Antigen 1 (87-111) vs. Closest NY-ESO-1 Peptide Analogs


HLA Class II Allele Coverage: 87-111 Binds Both HLA-DR and HLA-DP4, Unlike 119-143 Which Is DR-Only

NY-ESO-1 87-111 demonstrates quantitatively broader HLA class II binding than any other NY-ESO-1 CD4+ epitope. The Mandic et al. (2005) study directly characterized binding to 6 distinct MHC class II alleles: HLA-DRB1*0101, DRB1*0401, DRB1*0701, DRB1*1101, HLA-DPB1*0401, and HLA-DPB1*0402 [1]. In contrast, the NY-ESO-1 119-143 peptide, described by Zarour et al. (2000, 2002), binds to several HLA-DR molecules (including DRB1*0401) but has not been shown to bind HLA-DP4 molecules [2]. The 121-138 peptide is restricted to a single allele, DRB1*08:03 [3]. This means 87-111 is the only NY-ESO-1 CD4+ epitope demonstrated to simultaneously engage both the HLA-DR and HLA-DP4 antigen presentation pathways.

HLA binding promiscuity MHC class II epitope CD4+ T cell epitope mapping

Estimated Population Coverage: 87-111 Covers ~87% of Caucasians vs. ~40-50% for HLA-A2-Restricted Peptides

The promiscuous binding of NY-ESO-1 87-111 to multiple HLA class II alleles translates into exceptionally high predicted population coverage. A doctoral thesis from the Muséum National d'Histoire Naturelle (Paris, 2005) reported that the NY-ESO-1 87-111 peptide binds to multiple HLA class II molecules covering 87% of the Caucasian population [1]. In contrast, the most widely studied NY-ESO-1 CD8+ epitope, 157-165 (SLLMWITQC), is restricted to HLA-A*0201, which has an allele frequency of approximately 20-25% in Caucasians, yielding a phenotypic coverage of only ~40-50% [2]. This represents a nearly 2-fold difference in potential patient eligibility for immunotherapeutic or diagnostic applications.

population coverage HLA frequency vaccine design

Immunodominance Ranking: 80-109 (Containing 87-111 Core) Is the Most Immunogenic NY-ESO-1 CD4+ Peptide in Cancer Patients

In a systematic survey of naturally occurring CD4+ T cell responses against NY-ESO-1 in 31 cancer patients and healthy donors, Gnjatic et al. (2003, PNAS) tested multiple overlapping NY-ESO-1 peptides and identified peptide 80-109 — which fully encompasses the 87-111 sequence — as the single most immunogenic CD4+ epitope across all tested NY-ESO-1 regions [1]. Specifically, 10 of 11 seropositive cancer patients (91%) mounted a detectable CD4+ T cell response against peptide 80-109. Within this region, the minimal 12-mer determinant 87-98 was identified as a promiscuous HLA class II-presented epitope. Other promiscuous epitopes such as 119-143 showed lower response frequencies, and peptides 121-132 and 145-156 were recognized by fewer patients and in the context of narrower HLA restrictions (DR4 and DR7) [2]. In a separate mapping study using overlapping peptides covering the entire NY-ESO-1 protein (Figure 3, Clin Cancer Res 2009), CD4+ T cell responses were found to be predominantly against overlapping peptide set 6 (containing the 119-160 region), not against the 87-111 region, highlighting that different patient cohorts and assay conditions can yield distinct dominance patterns [3].

immunodominance CD4+ T cell response NY-ESO-1 epitope hierarchy

Dual Th1/Th2 CD4+ Response Profile: 87-111 Engages Both Cellular and Humoral Helper Arms, Unlike CD8-Only Epitopes

NY-ESO-1 87-111 stimulates both Th1-type (IFN-γ-producing) and Th-2/Th0-type (IL-5-producing) CD4+ T cells, as demonstrated by ELISPOT assays using CD4+ T cell clones and bulk CD4+ T cells from melanoma patients [1]. This dual polarization profile is functionally significant because Th1 responses support CD8+ cytotoxic T lymphocyte (CTL) activation and direct anti-tumor cellular immunity, while Th2/Th0 responses provide B cell help for antibody production. In contrast, the well-characterized NY-ESO-1 157-165 peptide is an HLA-A2-restricted class I epitope that exclusively engages CD8+ CTLs and does not directly recruit CD4+ T cell help [2]. The 87-111 peptide is therefore uniquely positioned among NY-ESO-1 epitopes to coordinate integrated cellular and humoral anti-tumor immune responses. Notably, CD4+ T cell clones specific for this epitope were capable of recognizing not only peptide-pulsed antigen-presenting cells but also autologous dendritic cells loaded with full-length NY-ESO-1 protein or transfected with NY-ESO-1 cDNA, demonstrating physiological relevance to natural antigen processing [1].

Th1/Th2 polarization CD4+ helper T cell humoral immunity

Clinical Validation: 87-111-Specific CD4+ T Cell Clones Mediated Durable Complete Remission in Refractory Metastatic Melanoma

The translational value of NY-ESO-1 87-111 is substantiated by a landmark clinical case reported by Hunder et al. (2008, NEJM), in which autologous CD4+ T cell clones specific for the NY-ESO-1 87-111 epitope were isolated, expanded ex vivo, and adoptively transferred into a patient with refractory metastatic melanoma. The transferred CD4+ T cells mediated a durable long-term complete clinical remission and led to endogenous immune responses against additional melanoma antigens beyond NY-ESO-1 (antigen spreading) [1]. This represents the first clinical demonstration that antigen-specific CD4+ T cells alone can eliminate metastatic solid tumors in humans. The CD4+ T cell clones used in this study were generated using the NY-ESO-1 87-111 peptide as the stimulating antigen, confirming that this epitope is not only immunogenic in vitro but capable of driving clinically meaningful anti-tumor immunity in vivo [2]. While this is a single-patient case report (n=1), it provides direct proof-of-concept that is unmatched by any other NY-ESO-1 CD4+ epitope in the published literature.

adoptive T cell therapy NY-ESO-1 CD4+ melanoma clinical outcome

Optimal Research and Industrial Use Cases for Cancer/Testis Antigen 1 (87-111) Based on Quantitative Evidence


Cancer Vaccine Formulation Requiring Broad HLA Class II Coverage Without Patient Pre-Selection

When designing therapeutic cancer vaccines intended for heterogeneous patient populations, NY-ESO-1 87-111 is the preferred CD4+ helper epitope because it engages both HLA-DR and HLA-DP4 pathways, covering an estimated 87% of the Caucasian population [1]. This eliminates the need for prospective HLA typing and enables 'off-the-shelf' vaccine formulations suitable for the majority of patients with NY-ESO-1-expressing tumors (including melanoma, breast, prostate, lung, ovarian, and gastric cancers) [2]. In contrast, a vaccine relying solely on the HLA-A2-restricted 157-165 peptide would exclude approximately 50-60% of patients, and one using the 119-143 peptide would lack DP4-mediated CD4+ help.

Immune Monitoring of CD4+ T Cell Responses in Cancer Immunotherapy Clinical Trials

For ex vivo immune monitoring of NY-ESO-1-specific CD4+ T cell responses by IFN-γ/IL-5 ELISPOT or intracellular cytokine staining (ICS), the 87-111 peptide offers the highest probability of detecting antigen-specific responses. The Gnjatic et al. (2003) survey demonstrated a 91% (10/11) responder frequency among NY-ESO-1 seropositive cancer patients for the 80-109 overlapping region [1], establishing this as the immunodominant CD4+ region of NY-ESO-1. Using 87-111 as the stimulant in immune monitoring assays maximizes assay sensitivity and reduces false-negative rates compared to alternative CD4+ epitopes with lower prevalence of spontaneous responses [2].

Generation and Expansion of Tumor-Reactive CD4+ T Cells for Adoptive Cell Therapy Platforms

The 87-111 peptide is the only NY-ESO-1 CD4+ epitope with published clinical validation in adoptive T cell therapy. CD4+ T cell clones expanded using 87-111 peptide-pulsed antigen-presenting cells successfully mediated a durable complete remission in a patient with refractory metastatic melanoma, with evidence of antigen spreading to non-targeted tumor antigens [1]. This clinical proof-of-concept supports the selection of 87-111 as the stimulating antigen for GMP-grade CD4+ T cell expansion protocols in academic and industrial cell therapy manufacturing workflows targeting NY-ESO-1-positive solid tumors [2].

Combination Immunotherapy Research: CD4+ Help Provision for Checkpoint Inhibitor or DC-Based Approaches

In preclinical and translational studies investigating combination strategies (e.g., anti-PD-1/PD-L1 + vaccine, dendritic cell vaccines, or TLR agonist adjuvants), NY-ESO-1 87-111 provides a well-characterized CD4+ helper epitope that simultaneously supports CD8+ CTL activation through Th1 cytokines and B cell antibody production through Th2 cytokines [1]. The Baumgaertner et al. (2016) phase I trial demonstrated that a long synthetic peptide containing the 87-111 region (NY-ESO-1 79-108) emulsified with Montanide ISA-51 and combined with CpG-B adjuvant induced integrated CD8+ and CD4+ T cell responses lasting at least one year in 18/18 evaluable melanoma patients [2], providing a validated formulation template for combination studies.

Quote Request

Request a Quote for Cancer/testis antigen 1 (87-111)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.